molecular formula C17H17N5OS B13798003 Urea, 1-(4-antipyrinyl)-3-(2-pyridyl)-2-thio- CAS No. 73953-59-0

Urea, 1-(4-antipyrinyl)-3-(2-pyridyl)-2-thio-

Cat. No.: B13798003
CAS No.: 73953-59-0
M. Wt: 339.4 g/mol
InChI Key: HXGUGCZMEZMQDD-UHFFFAOYSA-N
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Description

Urea, 1-(4-antipyrinyl)-3-(2-pyridyl)-2-thio-: is a synthetic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of urea derivatives typically involves the reaction of isocyanates with amines. For Urea, 1-(4-antipyrinyl)-3-(2-pyridyl)-2-thio- , the synthesis might involve the following steps:

    Formation of the Isocyanate Intermediate: This can be achieved by reacting an appropriate amine with phosgene or a phosgene substitute.

    Reaction with Antipyrinyl and Pyridyl Amines: The isocyanate intermediate is then reacted with 4-antipyrinylamine and 2-pyridylamine under controlled conditions to form the desired urea derivative.

Industrial Production Methods: Industrial production of such compounds often involves large-scale reactions in batch or continuous reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Urea derivatives can undergo oxidation reactions, often leading to the formation of oxides or other oxygen-containing compounds.

    Reduction: These compounds can be reduced to form amines or other reduced products.

    Substitution: Urea derivatives can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts or specific solvents.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry: Urea derivatives are used as intermediates in the synthesis of various organic compounds. Biology: These compounds can act as enzyme inhibitors or substrates in biochemical assays. Medicine: Some urea derivatives have pharmacological properties and are used in drug development. Industry: Urea derivatives are used in the production of polymers, resins, and other industrial materials.

Properties

CAS No.

73953-59-0

Molecular Formula

C17H17N5OS

Molecular Weight

339.4 g/mol

IUPAC Name

1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-pyridin-2-ylthiourea

InChI

InChI=1S/C17H17N5OS/c1-12-15(20-17(24)19-14-10-6-7-11-18-14)16(23)22(21(12)2)13-8-4-3-5-9-13/h3-11H,1-2H3,(H2,18,19,20,24)

InChI Key

HXGUGCZMEZMQDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC3=CC=CC=N3

Origin of Product

United States

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